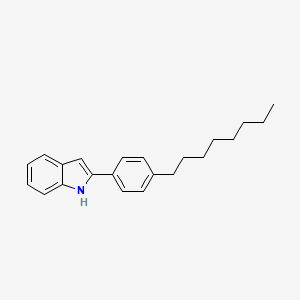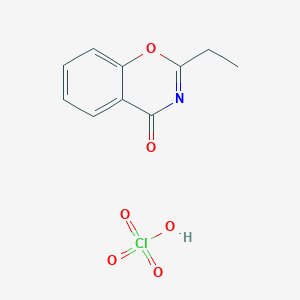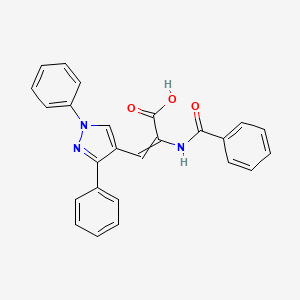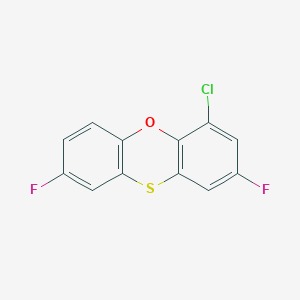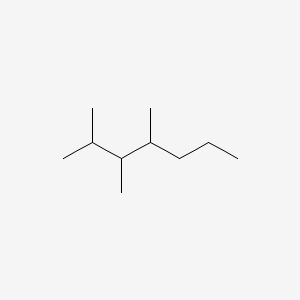
2,3,4-Trimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethylheptane is a branched alkane with the molecular formula C10H22 It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylheptane can be synthesized through several methods, including:
Alkylation of Heptane: One common method involves the alkylation of heptane with methylating agents under acidic conditions. This process typically uses catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.
Hydroisomerization: Another method is the hydroisomerization of linear alkanes. This process involves the use of bifunctional catalysts that contain both acidic and metallic sites, allowing for the rearrangement of carbon atoms to form branched structures like this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reforming of petroleum fractions. This process not only produces branched alkanes but also enhances the octane rating of gasoline, making it a valuable component in fuel production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trimethylheptane, like other alkanes, primarily undergoes reactions such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Typically involves halogens like chlorine (Cl2) or bromine (Br2) and requires UV light to initiate the reaction.
Combustion: Requires an adequate supply of oxygen (O2) and is usually carried out at high temperatures.
Major Products
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Halogenation: Produces various haloalkanes depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethylheptane has several applications in scientific research, including:
Fuel Research: Due to its branched structure, it is used in studies related to fuel efficiency and octane rating improvement.
Chemical Synthesis: Serves as a precursor or intermediate in the synthesis of more complex organic compounds.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
As an alkane, 2,3,4-Trimethylheptane primarily interacts through van der Waals forces. Its chemical reactivity is relatively low compared to other organic compounds, but it can participate in reactions such as combustion and halogenation. The mechanism of these reactions typically involves the formation of free radicals, especially in halogenation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylheptane: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,3,4-Trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. For example, its boiling point and reactivity can differ significantly from other isomers due to the position of the methyl groups.
Conclusion
This compound is a versatile compound with various applications in fuel research, chemical synthesis, and material science. Its unique structure and properties make it a valuable subject of study in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
52896-95-4 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,3,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-9(4)10(5)8(2)3/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
UVVYAKOLFKEZEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



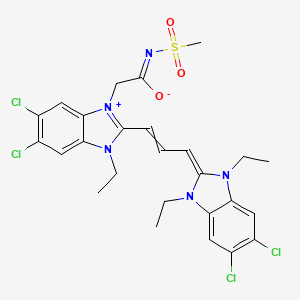
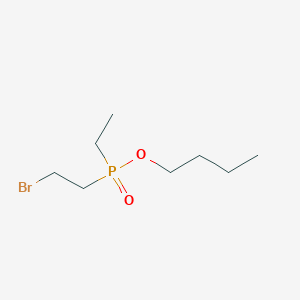

![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)

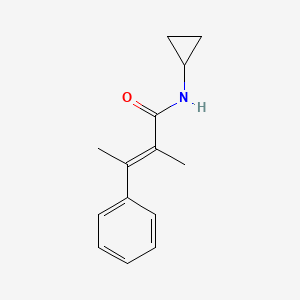
![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)

